(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride (2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706999
InChI: InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1
SMILES: CC1CNC(CN1C)C.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride

CAS No.:

Cat. No.: VC13706999

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

(2R,5S)-1,2,5-Trimethylpiperazine dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name (2R,5S)-1,2,5-trimethylpiperazine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1
Standard InChI Key RLODAUIIRUCMHZ-AUCRBCQYSA-N
Isomeric SMILES C[C@@H]1CN[C@H](CN1C)C.Cl.Cl
SMILES CC1CNC(CN1C)C.Cl.Cl
Canonical SMILES CC1CNC(CN1C)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Key Structural Data:

PropertyValueSource
Molecular FormulaC₇H₁₈Cl₂N₂
Molecular Weight201.13 g/mol
IUPAC Name(2R,5S)-1,2,5-trimethylpiperazine; dihydrochloride
InChIInChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;/m0../s1
Boiling PointNot reported
DensityNot reported

The parent compound, (2R,5S)-1,2,5-trimethylpiperazine, belongs to a class of piperazine derivatives known for their versatility in drug design due to nitrogen-rich heterocyclic structures .

Stereochemical Significance

The (2R,5S) configuration confers distinct physicochemical properties compared to other stereoisomers. For example, the trans-configuration of methyl groups in (2R,5S)-trimethylpiperazine contrasts with the cis-configuration observed in (2R,6S)-1,2,6-trimethylpiperazine (CAS: 147539-61-5) . Such stereochemical differences influence solubility, receptor binding, and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride typically involves two stages:

  • Preparation of the Parent Base: Stereoselective alkylation of piperazine precursors under controlled conditions ensures the desired (2R,5S) configuration. For example, chiral auxiliary-mediated reactions or asymmetric catalysis may be employed.

  • Salt Formation: Treatment of the free base with hydrochloric acid yields the dihydrochloride salt, enhancing stability and solubility.

Challenges in Synthesis:

  • Stereochemical Purity: Achieving high enantiomeric excess (ee) requires precise control of reaction parameters, such as temperature and catalyst loading .

  • Byproduct Formation: Competing isomerization pathways may generate undesired stereoisomers, necessitating rigorous purification .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Data: Proton NMR of related trimethylpiperazines shows distinct signals for methyl groups (δ 1.2–1.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: Parent ion peaks at m/z 128.131 (free base) and 201.13 (dihydrochloride) confirm molecular composition .

Pharmacological and Industrial Applications

Pharmaceutical Relevance

Piperazine derivatives are prominent in drug discovery due to their ability to:

  • Modulate Neurotransmission: Act as serotonin or dopamine receptor ligands .

  • Enhance Bioavailability: Improve pharmacokinetic profiles of antiviral and antifungal agents.

Case Study: Antiviral Activity

Although direct studies on (2R,5S)-1,2,5-trimethylpiperazine dihydrochloride are scarce, structurally similar compounds demonstrate inhibitory effects against RNA viruses by targeting viral polymerases .

Industrial Uses

  • Chemical Intermediates: Serve as building blocks for complex molecules in agrochemicals and dyes .

  • Chiral Resolving Agents: Aid in the separation of enantiomers in asymmetric synthesis .

Recent Research Advances

Stereoselective Synthesis (2024)

A 2024 study optimized the synthesis of (2R,5S)-trimethylpiperazine derivatives using enantioselective organocatalysis, achieving >95% ee and scalable yields .

Computational Modeling

Molecular docking simulations predict strong binding affinity of (2R,5S)-configured piperazines to the 5-HT₆ receptor, suggesting potential antipsychotic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator